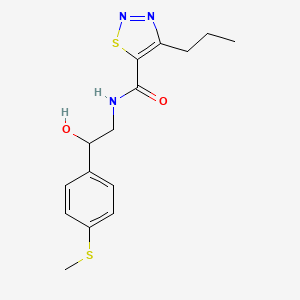

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S2/c1-3-4-12-14(22-18-17-12)15(20)16-9-13(19)10-5-7-11(21-2)8-6-10/h5-8,13,19H,3-4,9H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWDRQVJZSLFCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC(C2=CC=C(C=C2)SC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.

Attachment of the Methylthio-Substituted Phenyl Group: This step often involves nucleophilic substitution reactions where a methylthio-substituted phenyl halide reacts with a suitable nucleophile.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions, typically using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Heterocyclic Core Variations

a. Thiazole vs. Thiadiazole Derivatives

- Target Compound: The 1,2,3-thiadiazole core distinguishes it from thiazole analogs. Thiadiazoles are known for enhanced metabolic stability compared to thiazoles due to reduced aromaticity and increased electronegativity.

- Substituted Thiazole Carboxamides: describes 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides synthesized via coupling reactions. These analogs exhibit structural similarities (e.g., carboxamide linkage) but differ in heterocyclic core and substituents (pyridinyl vs. methylthiophenyl).

b. Benzimidazole Analogs

- 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide (): This benzimidazole derivative shares a carboxamide group and alkyl chain (propyl) but replaces the thiadiazole with a benzimidazole ring. The methoxy substituents may enhance lipophilicity, contrasting with the methylthio group’s electron-withdrawing effects in the target compound. Such structural differences could lead to divergent pharmacokinetic profiles .

Substituent Analysis

a. Methylthio Group (SCH₃)

- The 4-(methylthio)phenyl group in the target compound is a critical pharmacophore. Similar groups appear in: Patent Compounds (): These include methylthio-containing tetrahydro-2H-pyran-2-yl derivatives. The methylthio group likely improves membrane permeability and resistance to oxidative metabolism, a feature shared with the target compound . Organophosphorus Compounds (): Fenamiphos contains a methylthio group but in a phosphoramidate scaffold. This highlights the group’s versatility but underscores how core structure (amide vs. phosphoramidate) dictates toxicity and mechanism .

b. Hydroxyethyl and Propyl Chains

- The hydroxyethyl group in the target compound may facilitate hydrogen bonding with target receptors, akin to the hydroxylated intermediates in . The 4-propyl chain on the thiadiazole could enhance hydrophobic interactions compared to shorter alkyl chains in analogs like the methyl-substituted thiazoles .

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant case studies that highlight its activity against various biological targets.

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves several organic reactions. The key steps include:

- Formation of the Thiadiazole Ring : The compound is synthesized through the reaction of thiosemicarbazide with appropriate carbonyl compounds.

- Introduction of Functional Groups : The hydroxyl and methylthio groups are introduced via nucleophilic substitution reactions.

Antitumor Activity

Research indicates that thiadiazole derivatives exhibit significant antitumor properties. The presence of the thiadiazole ring is crucial for cytotoxic activity against various cancer cell lines. For example, compounds similar to N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide have shown IC50 values in the range of 1.61 to 1.98 µg/mL against human cancer cell lines such as Jurkat and A-431 .

Antimicrobial Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has also demonstrated antimicrobial properties. Research on related thiadiazole compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin and fluconazole .

The biological activity of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or microbial survival.

- Receptor Modulation : It can interact with cellular receptors influencing signaling pathways crucial for cell survival and apoptosis.

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer potential of thiadiazole derivatives found that compounds with a similar structure to N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide showed promising results in inhibiting tumor growth in vitro. The compound's mechanism involved inducing apoptosis in cancer cells through activation of caspase pathways .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives revealed that compounds similar to N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study reported MIC values indicating that these compounds could serve as potential alternatives to conventional antibiotics .

Summary Table of Biological Activities

Q & A

Q. What is the standard synthetic route for synthesizing this compound, and what key reaction conditions are required?

The synthesis involves multi-step reactions, typically starting with the formation of intermediate carboxamides. For example, analogous thiadiazole derivatives are synthesized by cyclizing precursors like N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with phenylhydrazine derivatives in acetonitrile under reflux (1–3 minutes), followed by cyclization in DMF with iodine and triethylamine to eliminate sulfur and form the thiadiazole core . Critical parameters include solvent choice (e.g., acetonitrile for initial coupling, DMF for cyclization), temperature control (reflux conditions), and stoichiometric ratios of reagents like iodine to drive sulfur elimination .

Q. Which spectroscopic techniques are essential for confirming structural integrity, and what spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for verifying substituent positions, such as the hydroxyethyl group (δ ~4.2 ppm for -CH2-OH) and methylthiophenyl moiety (δ ~2.5 ppm for SCH3). Infrared (IR) spectroscopy confirms carboxamide C=O stretches (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while HPLC ensures purity (>95%) .

Q. What in vitro biological screening protocols assess this compound’s therapeutic potential?

Standard assays include:

- Antimicrobial activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .

- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence-based protocols .

Advanced Research Questions

Q. How can researchers optimize the cyclization step to improve yield and purity, particularly with sulfur elimination byproducts?

Advanced optimization strategies include:

- Ultrasound-assisted synthesis : Enhances reaction rates and reduces byproduct formation (e.g., uncyclized intermediates) by improving reagent mixing .

- Catalyst screening : Testing bases like DBU or DIPEA to accelerate cyclization.

- Byproduct removal : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMSO/water) to isolate pure thiadiazole products .

Q. What analytical strategies resolve contradictions between computational predictions and experimental spectral data?

Discrepancies in NMR or IR data can arise from tautomerism or solvent effects. Mitigation involves:

- Variable Temperature (VT) NMR : To identify dynamic equilibria (e.g., keto-enol tautomers).

- DFT calculations : Compare computed 13C NMR shifts (using Gaussian or ORCA) with experimental data to validate assignments .

Q. What structure-activity relationship (SAR) insights exist for modifying the hydroxyethyl and methylthiophenyl moieties?

Comparative SAR studies on analogous thiadiazoles suggest:

- Hydroxyethyl group : Replacing -OH with -OAc improves metabolic stability but reduces solubility.

- Methylthiophenyl : Substituting SCH3 with electron-withdrawing groups (e.g., -CF3) enhances antimicrobial activity but may increase cytotoxicity .

- Propyl chain : Lengthening the alkyl chain (e.g., butyl) can alter logP values, affecting membrane permeability .

Q. What experimental approaches elucidate the compound’s mechanism of action against enzymatic targets?

Mechanistic studies employ:

- X-ray crystallography : Co-crystallization with target enzymes (e.g., bacterial dihydrofolate reductase) to identify binding interactions.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters .

- Gene expression profiling : RNA-seq to assess downstream effects on antimicrobial or apoptotic pathways .

Q. How do formulation parameters affect the compound’s pharmacokinetic profile in preclinical models?

Key considerations include:

- Salt formation : Hydrochloride salts improve aqueous solubility for IV administration.

- Prodrug strategies : Esterification of the hydroxyethyl group enhances oral bioavailability.

- Nanoformulations : Liposomal encapsulation reduces hepatic clearance and extends half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.